![molecular formula C7H5BrN2 B122715 6-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 143468-13-7](/img/structure/B122715.png)
6-bromo-1H-pyrrolo[2,3-b]pyridine
概述
描述
6-Bromo-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound featuring a fused pyrrole-pyridine core. Its structure comprises a pyrrole ring (five-membered, nitrogen-containing) fused to a pyridine ring (six-membered aromatic ring with one nitrogen atom). The bromine substituent at the 6-position enhances its reactivity, making it a versatile intermediate in pharmaceutical and materials chemistry . The compound is identified by CAS number 143468-13-7 and is also known as 6-bromo-7-azaindole . Its molecular formula is C₇H₅BrN₂, with a molecular weight of 197.03 g/mol .
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize substituted pyrrolopyridines for kinase inhibitors, such as FGFR (fibroblast growth factor receptor) and TNIK (TRAF2- and NCK-interacting kinase) inhibitors . Its bromine atom serves as a reactive site for further functionalization, enabling the introduction of aryl, alkynyl, or amino groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to control the reaction conditions precisely and ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of the reaction progress can further enhance the efficiency of the production process.
化学反应分析
Suzuki-Miyaura Coupling Reactions
The bromine atom at the 6-position undergoes palladium-catalyzed cross-coupling with boronic acids or esters, enabling aryl/heteroaryl functionalization.
Key Applications :
-
Synthesis of FGFR inhibitors by introducing aryl groups for enhanced kinase binding .
-
Construction of fluorescent probes via coupling with pyridyl or phenyl boronic acids .
Nucleophilic Substitution Reactions
The bromine atom is susceptible to substitution under basic or metal-catalyzed conditions.
Reagent | Conditions | Product | Mechanism |
---|---|---|---|
NaN₃, CuI, DMF, 120°C | Azide introduction at C6 | 6-Azido-1H-pyrrolo[2,3-b]pyridine | Copper-mediated SNAr |
KSCN, DMSO, 100°C | Thiocyanation | 6-Thiocyanato-1H-pyrrolo[2,3-b]pyridine | Thermal SNAr |
NaSH, EtOH, reflux | Thiol substitution | 6-Mercapto-1H-pyrrolo[2,3-b]pyridine | Nucleophilic displacement |
Notable Observations :
-
Electron-withdrawing groups on the pyrrolopyridine ring enhance reactivity toward soft nucleophiles .
-
Steric hindrance at the 3-position minimally affects substitution at C6 due to the planar structure .
Bromination and Functionalization
The compound serves as a precursor for further halogenation or sulfonylation.
Industrial Relevance :
-
Large-scale bromination optimizes temperature and solvent selection (e.g., dichloromethane) to achieve >95% purity .
Deprotection and Ring Modification
The NH group in the pyrrole ring can be deprotected or modified for downstream applications.
Mechanistic Insight :
Comparative Reactivity Analysis
A comparison of reaction sites highlights the dominance of C6 bromine in directing transformations:
Position | Reactivity | Preferred Reactions |
---|---|---|
C6 (Br) | High (electrophilic/nucleophilic) | Suzuki coupling, SNAr, halogen exchange |
C3 (NH) | Moderate (acidic proton) | Alkylation, sulfonylation, acylation |
C2/C5 | Low (electron-deficient pyridine ring) | Limited to radical or photochemical reactions |
Stability and Storage Considerations
科学研究应用
Chemical Properties and Structure
6-Bromo-1H-pyrrolo[2,3-b]pyridine is characterized by its fused pyrrole and pyridine rings, with a bromine atom at the 6-position. The molecular formula is , and its molecular weight is approximately 197.03 g/mol. The compound's structure allows for various chemical modifications, enhancing its reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly cancer. Its derivatives have shown promising results as inhibitors of specific kinases involved in cancer signaling pathways:
- Kinase Inhibition : Compounds derived from this scaffold have demonstrated potent inhibitory effects on kinases such as MPS1 (Monopolar Spindle 1), which plays a crucial role in cell cycle regulation. For instance, certain derivatives showed IC50 values as low as 0.025 μM against MPS1, indicating strong binding affinity and potential for therapeutic application in oncology .
- Antimicrobial Activity : The compound and its derivatives have also been studied for their antimicrobial properties. Some analogs exhibit significant antibacterial activity, making them candidates for the development of new antibiotics .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a key building block for constructing more complex heterocyclic compounds. Its ability to undergo various reactions, such as palladium-mediated cross-coupling reactions, allows chemists to create a wide range of functionalized derivatives that can be tailored for specific biological activities .
The biological implications of this compound are extensive:
- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of cancer cells by interfering with critical signaling pathways that promote cell growth and survival. This effect is often mediated through the inhibition of kinase activity .
- Apoptosis Induction : Certain studies have shown that derivatives of this compound can induce apoptosis in cancer cells, providing a mechanism through which they may exert their anticancer effects.
Case Studies and Research Findings
A review of recent literature reveals several case studies highlighting the efficacy of this compound derivatives:
作用机制
The mechanism of action of 6-bromo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of its use.
相似化合物的比较
Structural Analogues: Pyrrolo[2,3-b]pyridine Derivatives
(a) 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7)
- Key Differences : Bromine at the 5-position instead of 4.
- Impact: Alters electronic distribution and reactivity. The 5-bromo derivative is used in synthesizing 3-amino-substituted inhibitors, such as FGFR-targeting compounds, where the substituent position affects binding affinity .
- Synthesis : Prepared via palladium-catalyzed cross-coupling, similar to the 6-bromo analogue .
(b) 3-Bromo-1H-pyrrolo[2,3-b]pyridine
- Key Differences : Bromine at the 3-position.
- Impact : Directs functionalization toward the pyrrole ring, enabling diverse substitution patterns for kinase inhibitors .
(c) 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
- Key Differences : Additional fluorine at the 5-position.
Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines replace the pyrrole ring with a thiophene moiety, creating a sulfur-containing fused heterocycle.
Key Findings :
- Thieno[2,3-b]pyridines exhibit broader antimicrobial activity but face solubility challenges .
- Pyrrolo[2,3-b]pyridines are preferred in kinase inhibitor design due to better solubility and tunable hydrogen-bonding interactions .
Dihydro-Pyrrolopyridines
Example: 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine ()
- Key Differences : Saturated dihydro structure reduces aromaticity.
- Impact : Increased solubility and flexibility, suitable for targeting hydrophobic pockets in enzymes .
生物活性
6-Bromo-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyridine and pyrrole ring system with a bromine substituent at the 6-position. Its molecular formula is with a molecular weight of approximately 200.04 g/mol. The compound is classified under various chemical categories, including heterocycles and nitrogen-containing compounds.
The biological activity of this compound has been linked to its ability to inhibit specific protein kinases and receptors involved in cancer progression and other diseases. Notably, it has shown potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.
Table 1: Biological Targets and Activities
Biological Target | Activity | IC50 (nM) |
---|---|---|
FGFR1 | Inhibition | 7 |
FGFR2 | Inhibition | 9 |
FGFR3 | Inhibition | 25 |
Human Neutrophil Elastase | Inhibition | 15 - 51 |
SGK-1 Kinase | Inhibition | Not specified |
Anticancer Activity
Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, a derivative labeled as 4h demonstrated potent FGFR inhibitory activity and effectively inhibited the proliferation of breast cancer cells (4T1) while inducing apoptosis. Additionally, it significantly reduced cell migration and invasion capabilities, suggesting potential use in cancer therapies targeting FGFR pathways .
Inhibition of SGK-1 Kinase
Another notable aspect of this compound is its role in inhibiting serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in electrolyte balance and cell proliferation. This inhibition has implications for treating cardiovascular diseases and chronic renal conditions . The effective dosage for SGK-1 inhibition is generally within the range of 0.1 to 100 mg/kg body weight per day .
Case Studies
Several studies have highlighted the efficacy of this compound derivatives in clinical settings:
- A study demonstrated that compounds derived from this scaffold showed improved metabolic stability and aqueous solubility while maintaining their antiparasitic activity against various pathogens .
- Another research focused on the molecular docking studies which suggested that specific structural modifications could enhance binding affinity to target enzymes like human neutrophil elastase (HNE), crucial for developing treatments for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) .
Safety Profile
While exploring its therapeutic potential, it is essential to consider the safety profile. Preliminary studies indicate that this compound can cause skin irritation and is harmful if ingested. Toxicity assessments are crucial for determining safe dosage levels for clinical applications .
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-bromo-1H-pyrrolo[2,3-b]pyridine?
- Methodology : this compound is synthesized via regioselective bromination of the parent heterocycle. A key approach involves halogenation at the 6-position using bromine or bromine equivalents under controlled conditions. For example, N1-alkylation can be achieved using alkyl halides (e.g., benzyl bromide) in the presence of a base like KOH and phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻), yielding derivatives with >99% efficiency . Alternative routes include palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce functional groups.
Q. How is the structure of this compound derivatives confirmed experimentally?
- Methodology : Structural confirmation relies on ¹H/¹³C NMR and HRMS for regiochemical assignment. For example, 5-bromo-1-methyl derivatives are characterized by distinct NMR shifts (e.g., δ 3.85 ppm for N-CH₃) . Advanced techniques like X-ray crystallography (e.g., charge density analysis in 4-chloro analogs) validate intermolecular interactions and electronic properties .
Q. What are the primary biological targets of pyrrolo[2,3-b]pyridine derivatives?
- Methodology : These compounds are explored as kinase inhibitors (e.g., JAK3, FGFR1–3, BTK) due to their hinge-binding capability. Activity is assessed via enzyme inhibition assays (IC₅₀ values) and cell-based proliferation assays (e.g., RIN5F cells for insulinotropic activity) . For instance, FGFR1 inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives shows IC₅₀ values as low as 7 nM .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination or functionalization of the pyrrolo[2,3-b]pyridine core be addressed?
- Methodology : Regioselective bromination at the 6-position is achieved using directed metalation strategies or protecting group chemistry . For example, N-oxide intermediates enable selective halogenation at electron-deficient positions, as seen in 7-azaindole derivatives . Microwave-assisted synthesis further enhances reaction control for thiochromeno[2,3-b]pyridines .
Q. What strategies improve the pharmacokinetic properties of this compound derivatives?
- Methodology :
- Structural modifications : Introducing hydrophilic groups (e.g., carboxamides) at the 5-position enhances solubility .
- Prodrug approaches : Methyl ester derivatives (e.g., methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate) improve bioavailability .
- SAR studies : Methoxyphenyl or trifluoromethyl substitutions optimize binding to hydrophobic pockets in kinases .
Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for pyrrolo[2,3-b]pyridine-based therapeutics?
- Methodology :
- Mechanistic profiling : Compare enzyme inhibition (IC₅₀) with cellular assays (e.g., apoptosis induction in DMPM models) to identify off-target effects .
- Metabolic stability assays : Use liver microsomes to assess compound degradation. For example, 3f derivative showed synergistic effects with paclitaxel in vivo despite moderate in vitro potency .
Q. Data-Driven Insights
Q. What computational tools are used to design this compound derivatives with enhanced target affinity?
- Methodology :
- Docking studies : Predict binding modes to kinases (e.g., FGFR1’s hinge region) using Schrödinger Suite or AutoDock .
- DFT calculations : Analyze charge distribution (e.g., HOMO-LUMO gaps of 3.59 eV) to correlate electronic structure with reactivity .
- QSAR models : Optimize substituents at the 3- and 5-positions for improved ligand efficiency .
Q. What analytical challenges arise in characterizing reactive intermediates during pyrrolo[2,3-b]pyridine synthesis?
- Methodology :
- In situ monitoring : Use LC-MS or Raman spectroscopy to track transient intermediates (e.g., nitroso derivatives).
- Isolation techniques : Silica gel chromatography or recrystallization resolves regioisomers (e.g., distinguishing 5-bromo vs. 7-bromo isomers) .
Q. Biological and Safety Considerations
Q. What in vivo models validate the antitumor efficacy of this compound derivatives?
- Methodology :
- Xenograft models : Intraperitoneal administration in mice with diffuse malignant peritoneal mesothelioma (DMPM) shows tumor volume inhibition (58–75%) and complete responses at tolerated doses .
- Pharmacodynamic markers : Measure survivin phosphorylation (Thr34) to confirm apoptosis induction .
Q. What safety data exist for this compound?
- Methodology :
Limited toxicological data are available. Preliminary assessments (e.g., RTECS: UY8710000) recommend standard handling (gloves, ventilation) due to unstudied organ toxicity . Prioritize Ames tests and acute toxicity studies in early development.
属性
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXJGVGBEDEAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457223 | |
Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143468-13-7 | |
Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。